Cas no 1040706-91-9 (4-methoxy-2-{1H,2H,3H,4H,5H-pyrido4,3-bindole-2-carbonyl}-1H-indole)
4-methoxy-2-{1H,2H,3H,4H,5H-pyrido4,3-bindole-2-carbonyl}-1H-indole Chemical and Physical Properties
Names and Identifiers
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- STL466613
- (4-methoxy-1H-indol-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone
- 4-methoxy-2-{1H,2H,3H,4H,5H-pyrido4,3-bindole-2-carbonyl}-1H-indole
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- MDL: MFCD12029753
- Inchi: 1S/C21H19N3O2/c1-26-20-8-4-7-17-14(20)11-19(23-17)21(25)24-10-9-18-15(12-24)13-5-2-3-6-16(13)22-18/h2-8,11,22-23H,9-10,12H2,1H3
- InChI Key: NKLSWHYOKYAGED-UHFFFAOYSA-N
- SMILES: O=C(C1=CC2C(=CC=CC=2N1)OC)N1CCC2=C(C3C=CC=CC=3N2)C1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 26
- Rotatable Bond Count: 2
- Complexity: 541
- XLogP3: 3.5
- Topological Polar Surface Area: 61.1
4-methoxy-2-{1H,2H,3H,4H,5H-pyrido4,3-bindole-2-carbonyl}-1H-indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-21599525-0.05g |
4-methoxy-2-{1H,2H,3H,4H,5H-pyrido[4,3-b]indole-2-carbonyl}-1H-indole |
1040706-91-9 | 95% | 0.05g |
$182.0 | 2023-09-16 | |
| Enamine | EN300-21599525-0.1g |
4-methoxy-2-{1H,2H,3H,4H,5H-pyrido[4,3-b]indole-2-carbonyl}-1H-indole |
1040706-91-9 | 95% | 0.1g |
$272.0 | 2023-09-16 | |
| Enamine | EN300-21599525-0.25g |
4-methoxy-2-{1H,2H,3H,4H,5H-pyrido[4,3-b]indole-2-carbonyl}-1H-indole |
1040706-91-9 | 95% | 0.25g |
$389.0 | 2023-09-16 | |
| Enamine | EN300-21599525-0.5g |
4-methoxy-2-{1H,2H,3H,4H,5H-pyrido[4,3-b]indole-2-carbonyl}-1H-indole |
1040706-91-9 | 95% | 0.5g |
$613.0 | 2023-09-16 | |
| Enamine | EN300-21599525-1.0g |
4-methoxy-2-{1H,2H,3H,4H,5H-pyrido[4,3-b]indole-2-carbonyl}-1H-indole |
1040706-91-9 | 95% | 1g |
$785.0 | 2023-05-26 | |
| Enamine | EN300-21599525-2.5g |
4-methoxy-2-{1H,2H,3H,4H,5H-pyrido[4,3-b]indole-2-carbonyl}-1H-indole |
1040706-91-9 | 95% | 2.5g |
$1539.0 | 2023-09-16 | |
| Enamine | EN300-21599525-5.0g |
4-methoxy-2-{1H,2H,3H,4H,5H-pyrido[4,3-b]indole-2-carbonyl}-1H-indole |
1040706-91-9 | 95% | 5g |
$2277.0 | 2023-05-26 | |
| Enamine | EN300-21599525-10.0g |
4-methoxy-2-{1H,2H,3H,4H,5H-pyrido[4,3-b]indole-2-carbonyl}-1H-indole |
1040706-91-9 | 95% | 10g |
$3376.0 | 2023-05-26 | |
| eNovation Chemicals LLC | Y1325723-1g |
NPD10084 |
1040706-91-9 | 95% | 1g |
$4500 | 2024-06-03 | |
| Enamine | EN300-21599525-1g |
4-methoxy-2-{1H,2H,3H,4H,5H-pyrido[4,3-b]indole-2-carbonyl}-1H-indole |
1040706-91-9 | 95% | 1g |
$785.0 | 2023-09-16 |
4-methoxy-2-{1H,2H,3H,4H,5H-pyrido4,3-bindole-2-carbonyl}-1H-indole Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Indoles and derivatives Indolecarboxamides and derivatives
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Indoles and derivatives Indolecarboxylic acids and derivatives Indolecarboxamides and derivatives
Additional information on 4-methoxy-2-{1H,2H,3H,4H,5H-pyrido4,3-bindole-2-carbonyl}-1H-indole
Introduction to 4-methoxy-2-{1H,2H,3H,4H,5H-pyrido[4,3-b]indole-2-carbonyl}-1H-indole (CAS No. 1040706-91-9)
4-methoxy-2-{1H,2H,3H,4H,5H-pyrido[4,3-b]indole-2-carbonyl}-1H-indole, with the CAS number 1040706-91-9, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of indoles and pyridoindoles, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule make it a promising candidate for various pharmacological studies.
The core structure of 4-methoxy-2-{1H,2H,3H,4H,5H-pyrido[4,3-b]indole-2-carbonyl}-1H-indole consists of a substituted indole ring fused with a pyridoindole moiety. The presence of the methoxy group at the 4-position of the indole ring and the carbonyl group linked to the pyridoindole ring adds to its chemical complexity and biological activity. These structural elements contribute to its potential as a lead compound in drug discovery efforts.
Recent studies have highlighted the importance of 4-methoxy-2-{1H,2H,3H,4H,5H-pyrido[4,3-b]indole-2-carbonyl}-1H-indole in various biological processes. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties. The mechanism of action involves the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, which are key mediators in inflammatory responses. This makes it a potential candidate for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, 4-methoxy-2-{1H,2H,3H,4H,5H-pyrido[4,3-b]indole-2-carbonyl}-1H-indole has also been investigated for its anti-cancer properties. Studies have demonstrated that this compound can induce apoptosis in cancer cells by modulating key signaling pathways such as the PI3K/AKT and MAPK pathways. This dual action against inflammation and cancer suggests that it could be developed into a multi-target therapeutic agent.
The pharmacokinetic properties of 4-methoxy-2-{1H,2H,3H,4H,5H-pyrido[4,3-b]indole-2-carbonyl}-1H-indole have also been studied extensively. Research has shown that it has favorable oral bioavailability and a reasonable half-life in vivo. These characteristics make it suitable for further development as an oral medication. However, ongoing studies are focused on optimizing its pharmacokinetic profile to enhance its therapeutic efficacy and reduce potential side effects.
In terms of safety and toxicity profiles, preliminary data indicate that 4-methoxy-2-{1H,2H,3H,4H,5H-pyrido[4,3-b]indole-2-carbonyl}-1H-indole is well-tolerated at therapeutic doses. However, more comprehensive toxicological evaluations are necessary to ensure its safety for long-term use in clinical settings. Preclinical studies are currently underway to assess its potential for drug-drug interactions and other safety concerns.
The synthetic route for producing 4-methoxy-2-{1H,2H,3H,4H,5H-pyrido[4,3-b]indole-2-carbonyl}-1H-indole has been optimized to improve yield and purity. Various synthetic methods have been explored to achieve this goal. One common approach involves the condensation of 4-methoxyindole with a suitably substituted pyridoindolyl ketone followed by cyclization under appropriate conditions. The choice of reagents and reaction conditions is crucial for obtaining high yields and purity levels.
In conclusion, 4-methoxy-2-{1H,2H,3H,4H,5H-pyrido[4,3-b]indole-2-carbonyl}-1-H-indole (CAS No. 1040706-91-9) represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development in the fields of medicinal chemistry and pharmaceutical sciences. Ongoing studies are expected to provide more insights into its mechanisms of action and optimize its use in clinical settings.
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